2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the specific compound is not directly studied in the provided papers, related compounds with similar indole structures have been synthesized and analyzed for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors, with the synthesis involving tautomeric equilibria in solution . Another method described the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, which involved acylation and Michael addition . Additionally, a novel synthesis route for N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids was developed, starting from cyclic 1,3-diketones .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. X-ray diffraction was used to determine the crystal structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and quantum chemical calculations were performed to understand its gas phase structure . Similarly, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in several studies. For example, 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters were found to react with phenylhydrazine in a regioselective manner . The synthesis of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids and their subsequent transformation into various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles also highlights the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class have been characterized. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its ketonic configuration and intermolecular hydrogen bonding . The study of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives also provided insights into their inhibitory activities and selectivity toward different enzymes .

科学研究应用

化学性质

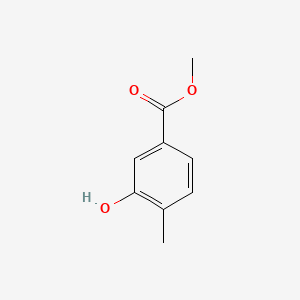

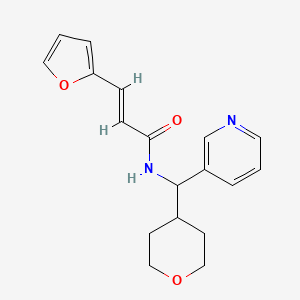

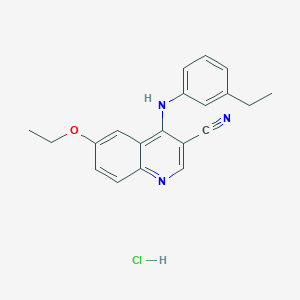

该化合物,“2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸”,其经验式为C10H9NO3,分子量为191.18 . 它是一种固体形式,其SMILES字符串为OC(=O)CC1C(=O)Nc2ccccc12 .

吲哚衍生物的生物学潜力

吲哚衍生物,包括“2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸”,具有多种生物活性。 它们被发现具有抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 . 这种广泛的生物活性激发了研究人员合成各种吲哚衍生物的兴趣 .

抗病毒活性

吲哚衍生物已显示出作为抗病毒剂的潜力。 例如,据报道6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对流感A病毒具有抑制作用 .

抗炎活性

吲哚衍生物已被发现具有抗炎特性,尽管目前尚无关于“2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸”的具体研究 .

抗癌活性

吲哚衍生物在癌症治疗方面显示出潜力。 然而,目前尚无关于“2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸”的抗癌活性的具体研究 .

吸附分析

“2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸”已用于吸附分析。 在制备后,将含有该化合物的凝胶进行干燥处理,然后研磨成细粉,用于后续的吸附分析 .

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a way that leads to a variety of biological effects . This interaction often involves the compound binding to a specific receptor, which then triggers a series of biochemical reactions within the cell .

Biochemical Pathways

It is known that indole derivatives can affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific receptors they interact with and the biochemical pathways they affect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature. For example, certain indole derivatives are known to be sensitive to light, and their stability can be affected by exposure to light .

生化分析

. . .

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and bind with high affinity, which can be helpful in developing new useful derivatives . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMYJVEPKGZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101566-05-6 |

Source

|

| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)

![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)